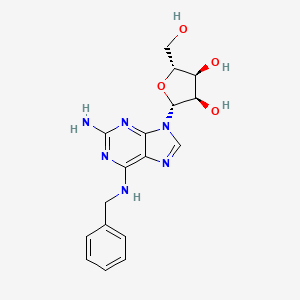
2-Amino-N-benzyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-benzyladenosine is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-N-benzyladenosine (2-AB) is a significant analogue of adenosine, a nucleoside that plays critical roles in various biological processes, including energy transfer, signal transduction, and regulation of cellular activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and parasitology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its effects on various cell types.
Synthesis of this compound
The synthesis of this compound typically involves the alkylation of adenosine derivatives with substituted benzyl halides. The methods include:
- Direct Alkylation : Adenosine is directly alkylated with an appropriate benzyl bromide to form N1-substituted derivatives, which are then rearranged to yield N6-substituted compounds.
- Nucleophilic Displacement : This method involves the nucleophilic displacement of chlorine in 6-chloropurine ribonucleoside or its analogues with an amine .
These synthetic routes allow for the introduction of various substituents at the benzyl position, which can modulate the biological activity of the resulting compounds.
This compound exhibits several biological activities through its interaction with adenosine receptors and other cellular targets:
- Adenosine Receptor Modulation : It acts as a noncompetitive inhibitor of adenosine aminohydrolase, influencing adenosine levels in cells and thereby affecting signaling pathways associated with cell proliferation and apoptosis .
- Selective A3 Adenosine Receptor Agonism : Variants of benzyladenosine derivatives have been shown to selectively activate A3 receptors, which are implicated in anti-inflammatory and anticancer responses .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:
- Inhibition of Leukemic Cell Growth : In cultured L1210 leukemia cells, 2-AB showed superior growth inhibition compared to other benzyladenosine analogues .
- Cytotoxicity in Cancer Cell Lines : The compound has displayed cytotoxic effects against various cancer cell lines, including human osteosarcoma (HOS) and adenocarcinoma (MCF7), with IC50 values indicating significant potency (e.g., IC50 = 8.0 µM for HOS) .
Anti-parasitic Activity
Research has also highlighted the efficacy of this compound against Toxoplasma gondii, a common opportunistic pathogen:
- Selective Inhibition : Certain analogues were identified as selective inhibitors of T. gondii adenosine kinase without affecting human enzymes, suggesting their potential as anti-toxoplasma agents .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Properties
In a study evaluating various N6-benzyladenosine derivatives for anticancer activity, it was found that modifications at the N6 position significantly enhanced cytotoxicity against multiple cancer cell lines. The study revealed that specific substituents could increase selectivity for cancer cells over normal cells .
Case Study 2: Anti-parasitic Efficacy
Another investigation focused on the anti-toxoplasma activity of benzyladenosine analogues. The findings indicated that certain compounds acted as "subversive substrates" for T. gondii, effectively inhibiting its growth while showing minimal toxicity to host cells .
Properties
CAS No. |
26783-32-4 |
|---|---|
Molecular Formula |
C17H20N6O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H20N6O4/c18-17-21-14(19-6-9-4-2-1-3-5-9)11-15(22-17)23(8-20-11)16-13(26)12(25)10(7-24)27-16/h1-5,8,10,12-13,16,24-26H,6-7H2,(H3,18,19,21,22)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
VJNBCNYIASIYAV-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















